molecular formula C29H42LiN7O17P3S B1609473 phenyl acetyl Coa CAS No. 108321-26-2

phenyl acetyl Coa

Cat. No. B1609473
CAS RN: 108321-26-2
M. Wt: 892.6 g/mol
InChI Key: PQZFFEIEACTQRR-UHFFFAOYSA-N
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Description

Phenylacetyl-CoA is a form of acetyl-CoA formed from the condensation of the thiol group from coenzyme A with the carboxyl group of phenylacetic acid . It is used to study the mechanism of action of the TetR family transcriptional repressor PaaR and the phenylacetyl-CoA monooxygenase complex found in bacteria such as E. coli .


Synthesis Analysis

Phenylacetyl-CoA is often produced via the reduction of ATP to AMP and the conversion of phenylacetate and CoA to diphosphate and Phenylacetyl-CoA . This reaction is catalyzed by phenylacetate-CoA ligase . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .


Molecular Structure Analysis

The molecular structure of Phenylacetyl-CoA is complex, with a molecular weight of 885.7 g/mol . Its IUPAC name is S - [2- [3- [ [ (2 R )-4- [ [ [ (2 R ,3 S ,4 R ,5 R )-5- (6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate .


Chemical Reactions Analysis

Phenylacetyl-CoA combines with water and quinone to produce phenylglyoxylyl-CoA and quinol via a phenylacetyl-CoA dehydrogenase reaction acting as an oxidoreductase . Acyl-CoA metabolites have been shown to be chemically more reactive than the corresponding acyl glucuronides .


Physical And Chemical Properties Analysis

Phenylacetyl-CoA is a complex molecule with a molecular weight of 885.7 g/mol . It is formed via the actions of Phenylacetate—CoA ligase .

Mechanism of Action

Phenylacetyl-CoA is often produced via the reduction of ATP to AMP and the conversion of phenylacetate and CoA to diphosphate and Phenylacetyl-CoA . This reaction is catalyzed by phenylacetate-CoA ligase .

properties

InChI

InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZFFEIEACTQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423551
Record name phenyl acetyl Coa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

892.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108321-26-2
Record name phenyl acetyl Coa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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